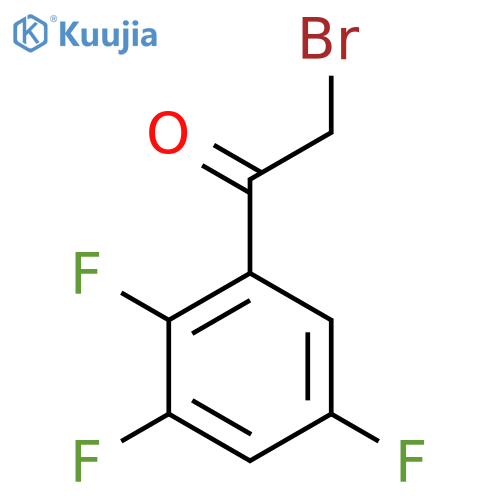

Cas no 1214373-78-0 (2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one)

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2',3',5'-Trifluorophenacyl bromide

- 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone

- Ethanone, 2-bromo-1-(2,3,5-trifluorophenyl)-

- SCHEMBL17767736

- BrCC(=O)C1=C(C(=CC(=C1)F)F)F

- 1214373-78-0

- 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one

- EN300-26285189

-

- MDL: MFCD13194477

- インチ: 1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2

- InChIKey: PEXKECGOLQXUFE-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=C(C=C(C=1F)F)F)=O

計算された属性

- せいみつぶんしりょう: 251.94

- どういたいしつりょう: 251.94

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.723±0.06 g/cm3(Predicted)

- ふってん: 247.9±35.0 °C(Predicted)

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26285189-0.5g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 0.5g |

$847.0 | 2024-06-18 | |

| Enamine | EN300-26285189-5g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 5g |

$3147.0 | 2023-09-14 | |

| Aaron | AR028ZVQ-250mg |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 250mg |

$765.00 | 2025-02-17 | |

| 1PlusChem | 1P028ZNE-500mg |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 500mg |

$1109.00 | 2023-12-25 | |

| 1PlusChem | 1P028ZNE-250mg |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 250mg |

$727.00 | 2023-12-25 | |

| 1PlusChem | 1P028ZNE-1g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 1g |

$1405.00 | 2023-12-25 | |

| Enamine | EN300-26285189-0.1g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 0.1g |

$376.0 | 2024-06-18 | |

| Enamine | EN300-26285189-1.0g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 1.0g |

$1086.0 | 2024-06-18 | |

| Aaron | AR028ZVQ-5g |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 5g |

$4353.00 | 2023-12-16 | |

| Aaron | AR028ZVQ-50mg |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one |

1214373-78-0 | 95% | 50mg |

$372.00 | 2025-02-17 |

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-oneに関する追加情報

2-Bromo-1-(2,3,5-Trifluorophenyl)Ethan-1-One: A Comprehensive Overview

2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one (CAS No. 1214373-78-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material development. The molecule consists of a ketone group attached to a bromine atom and a trifluorophenyl ring, which contributes to its distinctive reactivity and stability.

The trifluorophenyl group in the molecule plays a crucial role in modulating the electronic properties of the compound. The presence of three fluorine atoms on the aromatic ring introduces strong electron-withdrawing effects, which enhances the electrophilic character of the carbonyl group. This makes 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one highly reactive in various nucleophilic addition reactions. Recent studies have explored its use as an intermediate in the synthesis of biologically active compounds, where its reactivity and selectivity are leveraged to construct complex molecular frameworks.

One of the most promising applications of this compound lies in its role as a building block for advanced materials. Researchers have investigated its potential in the development of high-performance polymers and organic semiconductors. The combination of the electron-withdrawing trifluorophenyl group and the electrophilic ketone group makes this compound an ideal candidate for cross-coupling reactions, which are pivotal in constructing conjugated systems with tailored electronic properties.

Recent advancements in catalytic methodologies have further expanded the utility of 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one. For instance, transition-metal-catalyzed coupling reactions have enabled the efficient synthesis of biaryl compounds with high regioselectivity. These compounds are valuable in pharmaceutical research and optoelectronic materials due to their unique electronic and optical properties.

In terms of synthesis, 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one can be prepared via several routes. One common method involves the Friedel-Crafts acylation reaction using bromoacetyl chloride and 2,3,5-trifluorotoluene as starting materials. This reaction is typically carried out under acidic conditions with a Lewis acid catalyst such as aluminum chloride. The reaction conditions are optimized to ensure high yields and selectivity.

The stability and reactivity of CAS No. 1214373-78-0 make it a valuable reagent in organic synthesis. Its ability to undergo various transformations under mild conditions has made it a preferred choice for researchers working on complex molecule construction. For example, recent studies have demonstrated its use in tandem reactions where multiple functional groups are introduced in a single pot.

From an environmental standpoint, understanding the degradation pathways of 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one is crucial for assessing its potential impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes oxidative degradation to form less harmful byproducts. However, further studies are required to fully characterize its environmental fate and toxicity.

In conclusion, 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one (CAS No. 1214373-78-0) is a multifaceted compound with significant potential in chemical synthesis and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various industries.

1214373-78-0 (2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one) 関連製品

- 1189938-43-9(8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane)

- 2639462-14-7(2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylic acid)

- 2172477-97-1(1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)

- 1781821-33-7(4-(4-methoxyphenoxy)-4-methylpiperidine)

- 35143-69-2(3-Methoxyisoxazol-5-amine)

- 923172-64-9(N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

- 1932255-43-0((2S,3R)-3-Methylazetidine-2-carboxylic acid)

- 2228171-79-5(3-amino-2-(1,3-oxazol-5-yl)propan-1-ol)

- 56354-57-5(4-Cyclohexylbenzene-1-sulfonyl chloride)

- 2138404-18-7(1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol)